2-(4-Cyanobenzenesulfonamido)acetic acid

Description

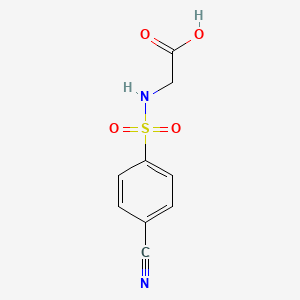

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-cyanophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c10-5-7-1-3-8(4-2-7)16(14,15)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHUUEBQWGBPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214841-99-3 | |

| Record name | 2-(4-cyanobenzenesulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(4-Cyanobenzenesulfonamido)acetic Acid

The construction of this compound is primarily achieved through a convergent synthetic strategy that involves the formation of a sulfonamide bond between a cyanophenyl-containing moiety and an acetic acid derivative.

Reaction Pathways for Sulfonamide Formation

The quintessential method for forming the sulfonamide linkage in this compound involves the reaction of a sulfonyl chloride with an amine. This reaction is a cornerstone of sulfonamide synthesis. Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A common and efficient approach employs the Schotten-Baumann reaction conditions, where an aqueous solution of the amino acid is treated with the sulfonyl chloride in the presence of a base like sodium carbonate or sodium hydroxide. This method is often preferred due to its operational simplicity and the use of water as a green solvent.

Introduction of the Cyanophenyl Moiety

The cyanophenyl group is typically introduced into the molecule via the starting material, 4-cyanobenzenesulfonyl chloride. The synthesis of this key intermediate can be achieved through several methods. One established route involves the chlorosulfonation of benzonitrile (B105546). However, a more common laboratory-scale synthesis starts from 4-cyanothiophenol, which is oxidized in the presence of a chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the desired sulfonyl chloride. The reaction conditions for this transformation are generally mild, often proceeding at room temperature.

Another approach involves the Sandmeyer reaction, starting from 4-aminobenzonitrile, which is diazotized and subsequently treated with sulfur dioxide in the presence of a copper(I) chloride catalyst to form the sulfonyl chloride.

Incorporation of the Acetic Acid Side Chain

The acetic acid moiety is incorporated by using glycine (B1666218), the simplest amino acid, as the nucleophile in the sulfonamide bond-forming reaction. The amino group of glycine attacks the sulfonyl chloride, leading to the formation of the N-S bond. The reaction is typically performed in an aqueous basic medium to ensure the amino group is deprotonated and thus more nucleophilic, and to solubilize the glycine.

An alternative, though less common, approach could involve the use of a protected glycine derivative, such as a glycine ester, which would then be hydrolyzed in a subsequent step to yield the final carboxylic acid.

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be readily modified to generate a library of analogues with diverse properties. These modifications typically target the sulfonamide nitrogen or the phenyl ring.

N-Substitution Variants (e.g., N-Methyl, N-Benzyl)

The sulfonamide nitrogen can be alkylated to produce N-substituted derivatives. This is often achieved by treating the parent sulfonamide with an alkylating agent, such as an alkyl halide (e.g., methyl iodide for N-methylation, benzyl (B1604629) bromide for N-benzylation), in the presence of a base. The choice of base and solvent is crucial to ensure efficient alkylation and to avoid side reactions. Common bases include potassium carbonate, sodium hydride, and organic bases like triethylamine.

Table 1: Examples of N-Substituted Derivatives

| Derivative Name | N-Substituent | Alkylating Agent |

|---|---|---|

| 2-(N-Methyl-4-cyanobenzenesulfonamido)acetic acid | Methyl | Methyl iodide |

| 2-(N-Benzyl-4-cyanobenzenesulfonamido)acetic acid | Benzyl | Benzyl bromide |

Modifications of the Phenyl Ring (e.g., Halogenation, other Substitutions)

The phenyl ring of this compound can be functionalized to introduce various substituents, thereby modulating its electronic and steric properties.

Halogenation: Electrophilic aromatic substitution reactions can be employed to introduce halogen atoms onto the phenyl ring. The directing effects of the sulfonyl and cyano groups, both of which are deactivating and meta-directing, will influence the position of substitution. However, under forcing conditions or with specific catalysts, other substitution patterns may be achieved. Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively.

Other Substitutions: Other functional groups can be introduced either by starting from an already substituted benzonitrile or by chemical modification of the final molecule. For example, a nitro group can be introduced via nitration of the phenyl ring, although the deactivating nature of the existing substituents makes this challenging. Alternatively, starting from a substituted aminobenzonitrile allows for a wider range of derivatives to be synthesized.

Table 2: Examples of Phenyl Ring Modified Derivatives

| Derivative Name | Phenyl Ring Substituent |

|---|---|

| 2-(3-Chloro-4-cyanobenzenesulfonamido)acetic acid | 3-Chloro |

| 2-(3-Bromo-4-cyanobenzenesulfonamido)acetic acid | 3-Bromo |

| 2-(4-Cyano-3-nitrobenzenesulfonamido)acetic acid | 3-Nitro |

Derivatization of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid moiety is a primary site for derivatization, allowing for the synthesis of esters and amides, which can significantly alter the compound's physicochemical properties.

Esterification:

The conversion of the carboxylic acid group to an ester, a reaction known as esterification, is a fundamental transformation. A common and direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govnih.govorgsyn.org For this compound, heating it with an excess of an alcohol like ethanol (B145695) or methanol (B129727) under acidic conditions yields the corresponding ethyl or methyl ester. The reaction is reversible, and using the alcohol as a solvent can drive the equilibrium towards the ester product. nih.gov

Alternative methods for esterification under milder conditions exist to avoid potential side reactions with other functional groups. For instance, reacting the sodium salt of the carboxylic acid with an alkyl halide (e.g., ethyl bromide) can produce the ester. wikipedia.org Additionally, coupling reagents can facilitate ester formation. Sulfonyl halides, such as 4-toluenesulfonyl chloride, can activate the carboxylic acid to form a mixed anhydride (B1165640), which then readily reacts with an alcohol. organic-chemistry.org

Amidation:

The synthesis of amides from this compound is another crucial derivatization. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid must first be activated.

A widely used method involves carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govwikipedia.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. wikipedia.org To improve yields and reduce side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient for forming amide bonds. nih.gov

Advanced Synthetic Protocols and Catalytic Approaches

Modern synthetic chemistry offers sophisticated methods for the construction and modification of molecules like this compound, focusing on efficiency, selectivity, and the use of powerful catalytic systems.

The term "chemoselectivity" refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary reactive sites are the carboxylic acid, the sulfonamide N-H, the nitrile, and the aromatic ring.

Carboxylic Acid vs. Sulfonamide N-H: Standard acylation and esterification conditions preferentially target the carboxylic acid. Selective reaction at the sulfonamide nitrogen typically requires initial deprotonation of the N-H proton with a strong base (e.g., NaH or K₂CO₃), followed by reaction with an electrophile like an alkyl halide. The acidity of the sulfonamide proton (pKa ≈ 10-11) is lower than that of the carboxylic acid proton (pKa ≈ 3-4), meaning the carboxyl group will be deprotonated first by most bases. However, once the carboxylic acid is converted to an ester, the sulfonamide nitrogen becomes the most acidic site for deprotonation and subsequent functionalization.

Nitrile Group: The cyano group is generally stable under many reaction conditions but can be hydrolyzed to a carboxylic acid or an amide under harsh acidic or basic conditions with heating. This allows for selective conversion if the other functional groups are appropriately protected.

Aromatic Ring: The aromatic ring itself can undergo electrophilic aromatic substitution. The existing substituents (sulfonamido and cyano groups) are both electron-withdrawing and meta-directing. Therefore, reactions like nitration or halogenation would be expected to occur regioselectively at the positions meta to these groups.

The formation of the core N-arylsulfonamide bond in this compound can be achieved using modern cross-coupling reactions, which offer significant advantages over classical methods (e.g., reaction of an amine with a sulfonyl chloride).

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. organic-chemistry.orgnih.gov In a potential synthesis of the target compound's backbone, 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile (B145841) could be coupled with glycine or its ester in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, X-Phos). organic-chemistry.orgwikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. organic-chemistry.org This methodology is known for its broad substrate scope and functional group tolerance. organic-chemistry.orgnih.gov

Ullmann Condensation: The copper-catalyzed Ullmann condensation is another classic and evolving method for C-N bond formation. The Goldberg reaction, a variation of the Ullmann condensation, specifically couples an aryl halide with an amine. The synthesis of this compound could be envisioned by coupling 4-halobenzonitrile with glycine in the presence of a copper catalyst (e.g., CuI), often with a ligand like phenanthroline, and a base. nih.gov While traditional Ullmann reactions required harsh conditions, modern protocols often use soluble copper catalysts and ligands that allow the reaction to proceed at lower temperatures. wikipedia.org

These advanced catalytic approaches provide efficient and modular routes to this compound and its derivatives, allowing for the construction of diverse chemical libraries for various research applications.

Advanced Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation:There are no published MS/MS spectra or studies detailing the fragmentation pathways of this specific molecule.

Without access to primary or referenceable data from experimental analysis of the compound, a scientifically accurate and informative article that adheres to the provided outline cannot be constructed. General information on the analytical techniques themselves would not meet the specific requirements of the request.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in 2-(4-Cyanobenzenesulfonamido)acetic acid and the nature of its intermolecular interactions.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The presence of a carboxylic acid group leads to distinct and easily recognizable absorption bands. A very broad absorption trough, typically observed in the range of 3300-2500 cm⁻¹, is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. chemguide.co.ukspectroscopyonline.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak, generally found between 1730 and 1700 cm⁻¹. spectroscopyonline.com

The sulfonamide group also presents key vibrational modes. The N-H stretch of the sulfonamide is expected in the 3300-3200 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent and appear at approximately 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The nitrile functional group (-C≡N) exhibits a characteristic stretching vibration of medium intensity in the 2260-2220 cm⁻¹ range. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 3300 - 2500 | Broad, Strong |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1730 - 1700 | Strong |

| Sulfonamide (S=O) | Asymmetric Stretching | 1350 - 1300 | Strong |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Medium |

| Sulfonamide (S=O) | Symmetric Stretching | 1170 - 1150 | Strong |

| Carboxylic Acid (O-H) | Out-of-Plane Bend | 960 - 900 | Broad, Medium |

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and vibrations that induce a significant change in polarizability.

For this compound, the C≡N nitrile stretch, which is of medium intensity in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. nih.gov The symmetric breathing modes of the benzene (B151609) ring are also typically strong in Raman spectra. The symmetric S=O stretch of the sulfonamide group often shows a strong Raman band. researchgate.net In contrast, the O-H stretching vibration of the carboxylic acid, which dominates the FT-IR spectrum, is characteristically weak in the Raman spectrum. This complementarity is crucial for a comprehensive vibrational analysis of the molecule. nih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3060 | Strong |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Strong |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1665 | Medium |

| Aromatic Ring | Breathing Modes | ~1600, ~1000 | Strong |

| Sulfonamide (S=O) | Symmetric Stretching | 1170 - 1150 | Strong |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles, thereby defining the solid-state conformation of this compound. nih.gov While specific crystallographic data for the title compound is not available in the cited literature, analysis of closely related structures, such as 2-(4-Bromobenzenesulfonamido)acetic acid, allows for a detailed prediction of its structural features. nih.gov

The analysis would confirm the connectivity of the atoms and reveal the geometry around the chiral center if applicable, establishing the absolute configuration in the crystal lattice. The solid-state structure would detail the conformation of the flexible acetic acid side chain relative to the sulfonamide group and the cyanophenyl ring. SCXRD is considered the gold standard for structural elucidation, providing foundational data for understanding structure-activity relationships. nih.gov

SCXRD analysis also illuminates the intricate network of intermolecular interactions that govern the crystal packing. For carboxylic acid-containing sulfonamides, hydrogen bonding is the dominant directional force. A key and highly predictable feature is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govdoaj.org This interaction is a robust supramolecular synthon, often described by the graph-set notation R²₂(8). nih.gov

These primary dimers are further interconnected by other hydrogen bonds. The sulfonamide N-H group is a potent hydrogen bond donor and is expected to form N-H···O interactions with a suitable acceptor, most likely the carbonyl oxygen of the carboxylic acid group from a neighboring dimer. nih.gov This secondary interaction links the dimers into extended one-dimensional ribbons or two-dimensional sheets. nih.govdoaj.org The packing of these larger architectures is then dictated by weaker interactions, such as C-H···O contacts and π-π stacking of the cyanophenyl rings, ultimately defining the three-dimensional crystal lattice. researchgate.net Understanding these packing motifs is crucial as they influence key solid-state properties of the material.

| Donor (D) | Acceptor (A) | Interaction Type | Expected Motif |

|---|---|---|---|

| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | O-H···O | Centrosymmetric Dimer [R²₂(8)] |

| Sulfonamide (N-H) | Carboxylic Acid (C=O) | N-H···O | Inter-dimer linkage (e.g., ribbon formation) |

| Aromatic (C-H) | Sulfonyl (S=O) or Carboxyl (O) | C-H···O | Packing stabilization |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. In the case of this compound, UV-Vis spectroscopy provides valuable insights into the electronic transitions within the molecule, particularly those associated with the aromatic benzene ring and the influence of its substituents: the electron-withdrawing cyano (-CN) group and the sulfonamidoacetic acid (-SO₂NHCH₂COOH) moiety.

The electronic spectrum of this compound is dominated by absorptions originating from π → π* transitions of the benzene ring. spcmc.ac.inup.ac.zawikipedia.org The benzene molecule itself exhibits characteristic absorption bands, and the presence of substituents can cause a shift in the absorption maxima (λmax) and an alteration in the molar absorptivity (ε). spcmc.ac.inresearchgate.netcdnsciencepub.comlibretexts.org

In this compound, both the cyano group and the sulfonamido group act as auxochromes and chromophores, modifying the absorption characteristics of the parent benzene ring. The cyano group is a known electron-withdrawing group, which can interact with the π-system of the benzene ring. spcmc.ac.in The sulfonamide group also influences the electronic distribution. nih.govacs.orgpharmahealthsciences.net The interplay of these substituents in the para position leads to a complex modulation of the electronic transitions.

Detailed experimental UV-Vis spectral data for this compound is not extensively available in published literature. However, based on the analysis of structurally similar compounds, such as aromatic sulfonamides and substituted benzenes, a representative UV-Vis absorption profile can be predicted. nih.govacs.org The spectrum is expected to show characteristic bands in the UV region, indicative of the substituted benzene chromophore.

The primary electronic transitions anticipated for this molecule are the π → π* transitions, which are characteristic of the aromatic system. wikipedia.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of both an electron-withdrawing group (cyano) and a sulfonamido group can lead to intramolecular charge transfer character in the electronic transitions, which may result in a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. spcmc.ac.inuobabylon.edu.iq

A hypothetical UV-Vis spectral data table for this compound in a common solvent like ethanol (B145695) is presented below. This table is illustrative and based on typical values for similar aromatic sulfonamide structures.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Attributed Electronic Transition |

|---|---|---|---|

| Ethanol | ~235 | ~12,000 | π → π* (E2-band) |

| Ethanol | ~275 | ~1,500 | π → π* (B-band) |

The expected spectrum would likely exhibit a strong absorption band (E2-band) around 235 nm, which is characteristic of the primary π → π* transition in substituted benzenes. spcmc.ac.in A weaker absorption band (B-band), which is also a π → π* transition but with a lower probability, is anticipated around 275 nm. wikipedia.org The exact positions and intensities of these bands can be influenced by the solvent polarity, with more polar solvents potentially causing a shift in the absorption maxima. researchgate.netuobabylon.edu.iqucf.edu Furthermore, the possibility of n → π* transitions, arising from the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group, should be considered, although these are often weaker and may be obscured by the more intense π → π* bands. youtube.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in characterizing the structural and electronic features of 2-(4-Cyanobenzenesulfonamido)acetic acid.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has been successfully applied to optimize the molecular structure of this compound, providing a stable, low-energy conformation. nih.govresearchgate.netnih.gov These calculations are often performed using specific basis sets, such as the 6-311++G(d,p) basis set, to ensure a high degree of accuracy in the geometric parameters and vibrational frequencies. nih.govresearchgate.netnih.gov The optimization of the molecular geometry is a crucial first step, as it provides the foundation for all subsequent computational analyses of the compound's electronic properties. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comajchem-a.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For a related compound, 2-(4-Cyanophenylamino)acetic acid, DFT calculations determined the HOMO and LUMO energies to be -6.2056 eV and -1.2901 eV, respectively. nih.govresearchgate.netnih.gov The energy gap is an important parameter for determining global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity. mdpi.comajchem-a.com The analysis of the HOMO-LUMO gap provides valuable information about the charge transfer that can occur within the molecule. nih.govresearchgate.netnih.gov

Table 1: Frontier Orbital Energies for a Related Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2056 nih.govresearchgate.netnih.gov |

| ELUMO | -1.2901 nih.govresearchgate.netnih.gov |

| Energy Gap (ΔE) | 4.9155 |

Data derived from studies on the related compound 2-(4-Cyanophenylamino)acetic acid.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). mdpi.comresearchgate.net For this compound, MEP analysis identifies the likely sites for intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.netnih.gov The negative regions, associated with electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack. researchgate.netnih.gov

Molecular Modeling and Simulation

Beyond quantum chemical calculations, molecular modeling and simulation techniques provide further insights into the behavior of this compound, particularly its interactions with biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ulisboa.pt This technique is widely used in drug design to predict how a ligand, such as this compound, might interact with the active site of a protein. nih.govresearchgate.netnih.gov Docking studies can identify key interactions, such as hydrogen bonds, and calculate the binding energy, which indicates the affinity of the ligand for the target. nih.govresearchgate.netnih.gov For the related compound 2-(4-Cyanophenylamino)acetic acid, molecular docking studies have been conducted to understand its hydrogen bonding interactions and to calculate its minimum binding energy. nih.govresearchgate.netnih.gov

Pharmacophore Modeling for Identification of Key Structural Features for Biological Activity

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points within a binding site. researchgate.netnih.gov For the chemical class to which this compound belongs, pharmacophore models are typically developed by aligning a set of structurally diverse but functionally related compounds and extracting their common features. nih.gov

Studies on various aryl sulfonamide derivatives have consistently identified a core set of pharmacophoric features that are critical for biological activity. researchgate.net These features provide a blueprint for designing new analogues with potentially enhanced efficacy. For a compound like this compound, a hypothetical pharmacophore model would likely include the features detailed in the table below.

| Pharmacophore Feature | Corresponding Structural Moiety in this compound | Role in Molecular Recognition |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the sulfonyl group (-SO₂-), the cyano group (-C≡N), and the carboxyl group (-COOH) | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in a receptor's active site. |

| Hydrogen Bond Donor (HBD) | Hydrogen atom of the sulfonamide (-SO₂NH-) and the carboxylic acid (-COOH) | Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) in a receptor. |

| Aromatic Ring (AR) / Hydrophobic Group (HY) | The central phenyl ring | Engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. researchgate.net |

| Negative Ionizable (NI) | The carboxylic acid group (-COOH), which can deprotonate to -COO⁻ at physiological pH | Forms ionic interactions or salt bridges with positively charged residues (e.g., Lysine (B10760008), Arginine) in the target protein. researchgate.net |

| This table outlines the probable key pharmacophoric features of this compound based on common features identified in related sulfonamide inhibitors. |

A typical pharmacophore model for a related series of aryl sulfonamide antagonists was developed with a five-point hypothesis: two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring (AADPR). researchgate.net Another study on different inhibitors identified a model with one hydrogen bond acceptor, two aromatic rings, and one hydrophobic group. These models underscore the importance of hydrogen bonding and hydrophobicity for the activity of this class of compounds. The specific arrangement of these features is crucial for correct binding orientation and affinity.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its interactions when bound to a biological target. kg.ac.rs

MD simulations on related sulfonamide inhibitors, particularly those targeting metalloenzymes like carbonic anhydrase, reveal the dynamic nature of the ligand-receptor complex. acs.org A key interaction for many sulfonamide inhibitors is the coordination of the sulfonamide nitrogen atom to a zinc ion in the enzyme's active site. MD studies have shown that this critical interaction remains highly stable throughout the simulation, with the nitrogen-zinc distance maintained at a near-constant value of approximately 2.0 Å. acs.org This stable coordination is a primary anchor for the inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. nih.gov

Development of QSAR Models for Predictive Analysis of Analogues

For analogues of this compound, QSAR models are developed to predict the biological activity of newly designed, unsynthesized compounds. nih.gov This process involves compiling a dataset of related molecules with experimentally determined activities (e.g., IC₅₀ values). The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Numerous QSAR studies on benzenesulfonamide (B165840) and acetamidosulfonamide derivatives have yielded statistically robust models. nih.govnih.gov These models are evaluated using several statistical metrics, as shown in the table below, which summarizes typical validation results from studies on related sulfonamides.

| Statistical Parameter | Description | Typical Value Range |

| r² (Coefficient of Determination) | Represents the proportion of variance in the biological activity that is predictable from the descriptors for the training set. | 0.90 - 0.99 researchgate.netresearchgate.net |

| q² or r²(CV) (Cross-Validated r²) | A measure of the model's internal predictive ability, often calculated using a leave-one-out (LOO) procedure. | 0.70 - 0.97 nih.govresearchgate.net |

| r²_pred (External Validation r²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.80 |

| F-statistic | A statistical test of the overall significance of the regression model. | High values (e.g., >100) indicate a statistically significant model. researchgate.net |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors, indicating the model's accuracy. | Low values are preferred. nih.gov |

| This table presents common statistical metrics used to validate QSAR models and typical values reported in the literature for sulfonamide derivatives, demonstrating the high predictive power of these models. |

Successful QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps. researchgate.net These maps visualize regions where modifications to the molecular structure—such as adding bulky, electronegative, or hydrophobic groups—are likely to increase or decrease biological activity, thereby guiding the rational design of more potent analogues.

Descriptors and Statistical Methods for QSAR Development

The development of a predictive QSAR model is critically dependent on the selection of appropriate molecular descriptors and statistical methods. nih.gov Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties.

The most common statistical method for building 2D-QSAR models is Multiple Linear Regression (MLR), which creates a linear equation relating the most significant descriptors to biological activity. nih.gov For 3D-QSAR, Partial Least Squares (PLS) regression is frequently used to handle the large number of variables generated from molecular fields. researchgate.net

A wide array of descriptors can be calculated to capture the essence of a molecule's features. These are generally categorized as follows:

| Descriptor Category | Examples | Description |

| Topological (2D) | Topological Polar Surface Area (TPSA) | A measure of the surface area of polar atoms; relates to membrane permeability. nih.gov |

| Wiener Index, Kier & Hall Indices | Describe molecular branching, size, and shape. | |

| Electronic (3D) | MLFER_S (Molar Refractivity/Polarizability) | Relates to the volume and polarizability of the molecule. nih.gov |

| GATSe2 (Geary autocorrelation of electronegativities) | Describes the distribution of electronegativity across the molecule. nih.gov | |

| Dipole Moment | Measures the overall polarity of the molecule. | |

| Steric / Geometrical (3D) | Molecular Volume / Surface Area | Describes the size and shape of the molecule. |

| CoMFA/CoMSIA Fields | Steric and electrostatic fields calculated around the molecules. researchgate.net | |

| Constitutional | Molecular Weight, Atom/Bond Counts | Basic counts of atoms and bonds. |

| This table provides an overview of the types of molecular descriptors commonly employed in the development of QSAR models for sulfonamide derivatives. |

Studies on related compounds have shown that biological activity is often influenced by a combination of electronic and steric factors. researchgate.net For instance, QSAR models for some antitubercular agents revealed that high polarizability, electronegativity, and specific surface area contributions positively correlate with activity. nih.gov By identifying the most influential descriptors, QSAR provides a quantitative basis for understanding the structure-activity relationship.

Structure Activity Relationship Sar and Rational Design of Analogues

Impact of Substitutions on the Aryl Ring on Biological Interaction Profiles

The aryl ring of benzenesulfonamide (B165840) derivatives is a critical component for molecular recognition and can be modified to enhance biological activity. Research into aryl sulfonamide derivatives has shown that substitutions on the phenyl ring significantly influence their interaction with biological targets.

For instance, in the context of anti-influenza research, modifications to the benzenesulfonamide scaffold have demonstrated that the nature and position of substituents are crucial for potency. The introduction of small hydrophobic groups, such as 3-Cl and 3-CF3, on the aryl ring resulted in highly potent analogues. nih.gov Conversely, bulky hydrophobic groups or polar substituents like amides led to a loss of activity. nih.gov This suggests that the size and electronic properties of the substituent on the aryl ring are key determinants of the biological interaction profile.

In the development of inhibitors for carbonic anhydrase (CA), an enzyme family involved in various physiological processes, the substitution pattern on the aryl ring plays a pivotal role in determining isoform selectivity. nih.govrsc.orgresearchgate.net For example, a study on benzenesulfonamide derivatives as CA IX inhibitors, a target in cancer therapy, revealed that specific substitutions on the aryl ring led to excellent enzyme inhibition and selectivity over other isoforms like CA II. rsc.orgresearchgate.net The design of these inhibitors often follows a "tail approach," where modifications to the aryl portion of the molecule, extending into the active site, can enhance binding affinity and selectivity. tandfonline.comnih.gov

The following table summarizes the impact of various substitutions on the aryl ring on the biological activity of benzenesulfonamide analogues, based on findings from multiple studies.

| Substituent | Position on Aryl Ring | Observed Effect on Biological Activity | Reference |

| 3-Cl | meta | Increased antiviral potency | nih.gov |

| 3-CF3 | meta | Increased antiviral potency | nih.gov |

| Bulky hydrophobic groups | Various | Abolished anti-influenza activity | nih.gov |

| Polar amide groups | Various | Abolished anti-influenza activity | nih.gov |

| 3-Fluoro | meta | Altered inhibition profile against carbonic anhydrase isoforms | nih.gov |

Influence of the Sulfonamido Moiety on Molecular Recognition

The sulfonamido (-SO2NH-) moiety is a cornerstone of many biologically active compounds, including 2-(4-Cyanobenzenesulfonamido)acetic acid. This group is prized for its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for specific spatial arrangements within a binding site. mdpi.com

In many enzyme inhibitors, the sulfonamide group acts as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion in the active site of metalloenzymes like carbonic anhydrases. acs.orgacs.org This interaction is a primary mechanism of inhibition for this class of compounds. The sulfonamide's ability to engage in electrostatic and noncovalent bonding interactions with protein residues is fundamental to its role in molecular recognition. mdpi.com

Studies have shown that replacing the sulfonamide group can drastically alter biological activity. For instance, in the development of antitumor agents, replacing a methanesulfonamide (B31651) group with bulkier sulfonamides like isopropylsulfonamide or benzenesulfonamide substantially decreased potency, indicating that the size and nature of the sulfonamide substituent are critical. acs.org

Role of the Acetic Acid Functionality in Molecular Interactions

The acetic acid functionality (-CH2COOH) is a key structural feature that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. As a carboxylic acid, this group is typically ionized at physiological pH, which can enhance water solubility and provide a key interaction point with biological targets. drugbank.comdrugbank.com

Carboxylic acid groups are known to form strong ionic interactions and hydrogen bonds with basic residues, such as arginine and lysine (B10760008), within a protein's binding site. deboecksuperieur.com This can anchor the ligand in a specific orientation, contributing to its binding affinity and selectivity. In the context of drug design, the replacement of a carboxylic acid with other groups, such as esters or amides, is a common strategy to modulate properties like cell permeability and metabolic stability. For example, ester derivatives are often used as prodrugs to improve oral absorption, which are then hydrolyzed in vivo to the active carboxylic acid. nih.gov

In a series of 2-arylbenzoxazole derivatives, the presence of an acetic acid group at position 5 of the benzoxazole (B165842) nucleus was found to enhance cytotoxic activity against cancer cell lines. core.ac.uk This highlights the importance of this acidic moiety for the observed biological effect. The specific placement and orientation of the acetic acid group are crucial for its ability to interact effectively with the target.

The following table illustrates the effects of modifying the carboxylic acid group on the biological properties of related compounds.

| Modification of Acetic Acid Group | Resulting Functional Group | General Consequence on Properties | Reference |

| Esterification | Methyl or Ethyl Ester | Increased lipophilicity, potential prodrug for improved absorption | nih.gov |

| Amidation | Primary or Secondary Amide | Altered hydrogen bonding capacity, potential change in cell permeability | nih.gov |

| Replacement with bioisosteres | Tetrazole | Can mimic the acidic properties of carboxylic acid with different spatial and electronic characteristics | nih.gov |

Conformational Analysis and its Correlation with Theoretical Activity

Studies on aryl-sulfonamides have shown that weak intramolecular interactions can significantly alter the conformational preferences of the pharmacophore. mdpi.com For instance, the presence of a substituent in the ortho position of the benzene (B151609) ring can cause the sulfonyl group to deviate from its typical perpendicular orientation relative to the ring. mdpi.com These conformational changes can impact how the molecule fits into a binding pocket.

Molecular dynamics (MD) simulations are a powerful tool to predict the dynamic behavior of a ligand within a binding site. acs.org Such simulations have revealed that for some sulfonamide inhibitors, the sulfonamide group maintains key interactions with the enzyme's catalytic site throughout the simulation, highlighting its role as a stable anchor. acs.org The conformation of other parts of the molecule, often referred to as "tails," can be more flexible, and this flexibility can be crucial for achieving isoform selectivity. nih.gov For example, two sulfonamide inhibitors differing only by a single fluoro substituent were found to adopt highly different conformations in the active site of carbonic anhydrase II, which rationalized their different inhibition profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies often use descriptors derived from conformational analysis and interaction energy calculations to build predictive models of biological activity. rjb.ronih.gov These models can then be used to screen new designs and prioritize them for synthesis.

Design Principles for Modulating Compound Selectivity and Potency

The rational design of analogues of this compound with modulated selectivity and potency relies on a comprehensive understanding of the SAR principles discussed in the preceding sections. Key design strategies include:

Exploiting Isoform-Specific Pockets: Many drug targets belong to families of related proteins (isoforms). While the primary binding site may be conserved, surrounding regions often contain different amino acid residues. By extending the molecule with "tail" fragments that can interact with these non-conserved regions, selectivity can be achieved. tandfonline.comnih.gov For example, the difference in a single amino acid (F131 in CA II vs. V131 in CA IX) creates a hydrophobic pocket in CA IX that can be filled by bulky three-dimensional groups like carboranes to achieve selectivity. nih.gov

Conformational Constraint and Flexibility: Introducing conformational rigidity into a molecule can lock it into a bioactive conformation, which can increase potency by reducing the entropic penalty of binding. However, some degree of flexibility may be necessary to allow the ligand to adapt to the specific shape of the binding site. nih.gov The sulfonamide linker itself can provide a unique conformational pose that favors π-stacking interactions. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate a compound's properties while retaining its essential binding interactions. For example, a carboxylic acid could be replaced with a tetrazole to maintain an acidic character but with different steric and electronic properties. nih.gov Similarly, the sulfonamide group can be considered an isostere of a carboxylic acid group in some contexts. researchgate.net

By systematically applying these principles, medicinal chemists can rationally design new analogues with improved therapeutic profiles.

Mechanistic Investigations at the Molecular and Cellular Level in Vitro

Exploration of Enzyme Inhibition Profiles

The sulfonamide functional group is a key structural feature in a multitude of enzyme inhibitors. This is attributed to its ability to bind to the zinc ion often found in the active site of metalloenzymes. The cyanobenzenesulfonamide moiety, in particular, has been a scaffold of interest in the design of various enzyme inhibitors.

Sulfonamides as Inhibitors of Specific Enzymes (e.g., Carbonic Anhydrases, Oxidoreductases, ADAMTS7, SCD1)

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs) , a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The primary sulfonamide group (-SO₂NH₂) can coordinate to the Zn(II) ion in the enzyme's active site, leading to potent inhibition. While direct inhibitory data for 2-(4-Cyanobenzenesulfonamido)acetic acid on specific CA isoforms is not extensively detailed in the available literature, the general mechanism of action for sulfonamides is well-documented. The inhibition constants (K_i) for sulfonamide-based inhibitors against various CA isoforms can range from nanomolar to micromolar concentrations, depending on the specific substitutions on the aromatic ring and the sulfonamide nitrogen.

The compound has also been identified as a potential inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an iron-containing enzyme located in the endoplasmic reticulum that plays a crucial role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Inhibition of SCD1 is a therapeutic strategy being explored for various metabolic diseases and cancers. The mechanism of inhibition by compounds containing a sulfonamide group often involves interaction with the enzyme's active site, thereby blocking substrate access or interfering with the catalytic process.

Information regarding the direct inhibitory effects of this compound on oxidoreductases and ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7) is not prominently available in the current body of scientific literature.

Kinetic Studies of Enzyme Inhibition

Detailed kinetic studies are essential to characterize the nature of enzyme inhibition, including determining whether the inhibition is competitive, non-competitive, or uncompetitive, and to quantify the inhibitor's potency through parameters like the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC50). For sulfonamide inhibitors of carbonic anhydrase, the binding of the inhibitor to the active site zinc ion is a key determinant of the kinetic profile.

While general principles of enzyme kinetics apply, specific kinetic data for the inhibition of the aforementioned enzymes by this compound are not sufficiently reported to be presented here.

Molecular Interactions with Biological Macromolecules

The interaction of small molecules like this compound with biological macromolecules, primarily proteins, is fundamental to their biological activity. These interactions are governed by a variety of non-covalent forces.

Ligand-Protein Binding Studies (e.g., using Spectroscopy, Isothermal Titration Calorimetry)

Techniques such as fluorescence spectroscopy and isothermal titration calorimetry (ITC) are powerful tools for characterizing the binding of a ligand to a protein. These methods can provide quantitative data on binding affinity (dissociation constant, K_d), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Dipole-Dipole)

The binding of this compound to a protein's active site is mediated by a network of non-covalent interactions. The key functional groups of the molecule contribute to these interactions:

Sulfonamide group (-SO₂NH₂): This group is a potent hydrogen bond donor and acceptor. The oxygen atoms can act as hydrogen bond acceptors, while the nitrogen can act as a hydrogen bond donor. This group is also critical for the coordination with metal ions in metalloenzymes.

Cyano group (-C≡N): The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. The linear geometry and dipole moment of this group can also contribute to specific dipole-dipole interactions within the binding pocket.

Carboxylic acid group (-COOH): This group is a strong hydrogen bond donor and can also exist in its deprotonated carboxylate form (-COO⁻), which can form strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) and arginine in the protein.

Benzene (B151609) ring: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. It can also form hydrophobic interactions with nonpolar residues.

A hypothetical representation of these interactions within an enzyme's active site is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors.

Cellular Pathway Modulation in Model Systems (In Vitro)

The ultimate effect of an enzyme inhibitor at the cellular level is the modulation of one or more signaling or metabolic pathways. For instance, the inhibition of SCD1 can lead to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which can, in turn, affect membrane fluidity, induce endoplasmic reticulum stress, and impact cellular signaling pathways that are dependent on lipid second messengers. Such alterations can influence cell proliferation, differentiation, and survival.

However, specific studies detailing the in vitro effects of this compound on cellular pathways in model systems are not extensively documented in the available scientific literature.

Development of Prodrug Strategies for Targeted Delivery (Conceptual)

The development of prodrugs for "this compound" is a conceptual approach to improve its pharmacokinetic properties. A plausible strategy involves the temporary modification of the sulfonamide or carboxylic acid functional groups to enhance properties such as solubility or membrane permeability.

One potential prodrug design is the N-acylation of the sulfonamide group. This approach has been successfully applied to other sulfonamide-containing compounds to improve their pharmacological profiles. nih.gov For "this compound," an acyl group, such as a propionyl group, could be attached to the sulfonamide nitrogen. This modification would mask the acidic proton of the sulfonamide, potentially altering its physicochemical properties. The resulting N-acylated sulfonamide would be designed to be stable in the gastrointestinal tract and to be cleaved by enzymes in the target tissue or systemic circulation to release the active parent compound.

Another conceptual prodrug strategy could involve the esterification of the carboxylic acid moiety. An ester prodrug could improve the lipophilicity of the compound, which may enhance its absorption. The ester would be designed to be hydrolyzed by esterases that are abundant in the body, releasing the active carboxylic acid.

A summary of these conceptual prodrug strategies is presented in the table below.

| Prodrug Strategy | Functional Group Targeted | Potential Advantage | Release Mechanism |

| N-Acylation | Sulfonamide | Improved pharmacological profiles | Enzymatic cleavage |

| Esterification | Carboxylic Acid | Enhanced lipophilicity and absorption | Esterase-mediated hydrolysis |

This table presents conceptual prodrug strategies for "this compound" based on established chemical principles.

Following the conceptual design of prodrugs for "this compound," a critical next step would be to conduct in vitro stability and conversion studies. These studies are essential to evaluate the potential of the prodrugs to release the active compound under physiological conditions.

In Vitro Stability Studies: The stability of the prodrugs would be assessed in various simulated biological fluids, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), to determine their stability in the gastrointestinal tract. Additionally, stability studies in human plasma and liver microsomes would be crucial to evaluate their susceptibility to enzymatic degradation. The rate of degradation of the prodrug and the formation of the parent compound would be monitored over time using analytical techniques such as high-performance liquid chromatography (HPLC).

In Vitro Conversion Studies: These studies would focus on quantifying the rate and extent of conversion of the prodrug to the active "this compound" in the presence of specific enzymes or in cellular systems. For an N-acyl sulfonamide prodrug, the conversion would be studied in the presence of amidases or other hydrolases. For an ester prodrug, the conversion would be evaluated in the presence of esterases. These studies would provide essential data on the efficiency of the prodrug release mechanism.

The hypothetical design of these in vitro studies is outlined in the table below.

| Study Type | Experimental System | Purpose | Key Parameters Measured |

| Stability | Simulated Gastric Fluid (SGF) | Assess stability in acidic conditions of the stomach | Prodrug degradation rate |

| Stability | Simulated Intestinal Fluid (SIF) | Assess stability in the small intestine | Prodrug degradation rate |

| Stability & Conversion | Human Plasma | Evaluate stability and enzymatic conversion in blood | Prodrug half-life, formation rate of parent compound |

| Stability & Conversion | Human Liver Microsomes | Assess metabolic stability and conversion by liver enzymes | Prodrug clearance, formation rate of parent compound |

This table outlines the necessary, though not yet conducted, in vitro studies to evaluate conceptual prodrugs of "this compound".

Future Directions and Research Opportunities

Expansion of Chemical Space through Novel Synthetic Methodologies

The exploration of the chemical space surrounding 2-(4-Cyanobenzenesulfonamido)acetic acid is a critical step in unlocking its full therapeutic potential. Future research will likely focus on the development of innovative synthetic strategies to generate a diverse library of analogues. These methodologies may include the use of advanced catalytic systems for more efficient and selective reactions.

Key areas for synthetic exploration include:

Diversification of the Aromatic Ring: Introducing a variety of substituents on the phenyl ring, in addition to the cyano group, could modulate the electronic properties and steric profile of the molecule. This can be achieved through modern cross-coupling reactions.

Modification of the Acetic Acid Moiety: The carboxylic acid group offers a handle for the synthesis of a wide array of derivatives, such as esters, amides, and other bioisosteres. These modifications can influence the compound's pharmacokinetic properties. nih.gov

Alterations to the Sulfonamide Linker: Exploration of N-substituted derivatives of the sulfonamide nitrogen could provide insights into the structure-activity relationship (SAR) and potentially lead to compounds with improved biological activity.

| Synthetic Strategy | Potential Outcome | Relevant Techniques |

| Palladium-catalyzed cross-coupling | Introduction of diverse functional groups on the phenyl ring | Suzuki, Heck, and Buchwald-Hartwig reactions |

| Peptide coupling reactions | Formation of amide derivatives from the acetic acid moiety | Use of coupling agents like DCC, HBTU |

| N-Alkylation/Arylation | Modification of the sulfonamide nitrogen | Williamson ether synthesis analogues |

Integration of Advanced Computational Techniques for Predictive Design

The use of computational tools is becoming increasingly integral to the drug discovery process. mdpi.comnih.govresearchgate.net For this compound, in silico methods can guide the rational design of new derivatives with enhanced properties.

Future computational studies could involve:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help predict the biological activity of novel analogues based on their physicochemical properties. nih.govnih.gov This allows for the prioritization of synthetic targets.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound derivatives with various biological targets. mdpi.comresearchgate.net Understanding these interactions at the molecular level is crucial for designing more potent and selective inhibitors.

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are vital for identifying candidates with favorable drug-like profiles early in the discovery pipeline. researchgate.net

| Computational Method | Application to this compound | Predicted Outcome |

| QSAR | Correlate structural features with biological activity | Identify key structural motifs for enhanced potency |

| Molecular Docking | Predict binding affinity and orientation in target proteins | Guide the design of derivatives with improved target engagement |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex | Assess the stability of binding interactions over time |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles | Prioritize compounds with a higher probability of clinical success |

Exploration of New Biological Targets and Pathways for Sulfonamidoacetic Acid Scaffolds

The sulfonamide functional group is present in a wide range of clinically approved drugs, highlighting its ability to interact with diverse biological targets. nih.govijpsr.com While the specific biological profile of this compound is not extensively characterized, its structural motifs suggest several potential avenues for investigation.

Prospective biological targets include:

Enzyme Inhibition: Sulfonamides are well-known inhibitors of enzymes such as carbonic anhydrases and proteases. nih.govnih.gov The 4-cyano substituent could confer unique inhibitory properties, and screening against panels of these enzymes could reveal novel activities.

Receptor Modulation: The scaffold may interact with various cell surface or nuclear receptors, potentially modulating their activity. High-throughput screening campaigns against receptor libraries could identify unexpected therapeutic opportunities.

Ion Channel Blockade: Certain sulfonamide-containing compounds have been shown to modulate the function of ion channels. Electrophysiological studies could assess the potential of this compound and its derivatives as ion channel blockers.

| Target Class | Potential Therapeutic Area | Screening Approach |

| Carbonic Anhydrases | Glaucoma, Edema, Cancer nih.gov | Enzyme inhibition assays |

| Proteases | Viral Infections, Cancer nih.gov | FRET-based enzymatic assays |

| Kinases | Cancer, Inflammation nih.gov | Kinase activity assays |

| G-Protein Coupled Receptors (GPCRs) | Various indications | Radioligand binding or functional assays |

Development of Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices

As research into the biological effects of this compound progresses, the need for sensitive and specific analytical methods for its detection and quantification in biological samples will become paramount. quora.com

Future analytical development could focus on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is the gold standard for quantifying small molecules in complex matrices like plasma, urine, and tissue homogenates. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: For routine analysis, HPLC methods with more common detectors can be developed and validated. quora.comslideshare.net

Immunoassays: The development of specific antibodies against this compound could enable the creation of rapid and high-throughput immunoassays like ELISA for screening purposes.

| Analytical Technique | Primary Application | Key Advantages |

| LC-MS/MS | Pharmacokinetic studies, metabolite identification | High sensitivity, specificity, and structural information nih.govmdpi.com |

| HPLC-UV/Fluorescence | Routine quantification, quality control | Robustness, cost-effectiveness, wide availability quora.comslideshare.net |

| ELISA | High-throughput screening, diagnostic applications | Speed, ease of use, high sample throughput |

Conceptualization of this compound as a Modular Building Block in Chemical Synthesis and Chemical Biology

Beyond its potential as a standalone therapeutic agent, this compound can be conceptualized as a versatile building block for the construction of more complex molecular architectures. cymitquimica.comlab-chemicals.com

Future applications in this domain include:

Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a molecular fragment. Its binding to a biological target could be identified through biophysical screening methods, and it could then be elaborated or combined with other fragments to generate potent leads.

PROTACs and Molecular Glues: The acetic acid handle can be used as an attachment point for linking to an E3 ligase ligand, forming a Proteolysis-Targeting Chimera (PROTAC). Alternatively, the scaffold could be incorporated into molecules designed to act as molecular glues, inducing the interaction of two proteins.

Chemical Probes: By attaching fluorescent dyes or affinity tags to the molecule, it can be converted into a chemical probe to study its biological targets and pathways within living cells.

| Application Area | Role of this compound | Potential Impact |

| Fragment-Based Drug Discovery | A starting point for lead optimization | Accelerated discovery of novel drug candidates |

| PROTAC Development | Warhead for targeting a protein of interest | Targeted protein degradation as a therapeutic strategy |

| Chemical Biology | A scaffold for creating tool compounds | Elucidation of biological mechanisms and target validation |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Cyanobenzenesulfonamido)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonamide formation via the reaction of 4-cyanobenzenesulfonyl chloride with glycine derivatives under basic conditions (e.g., NaOH or triethylamine). Key steps include:

- Coupling Reaction : Reacting 4-cyanobenzenesulfonyl chloride with glycine ethyl ester in anhydrous dichloromethane at 0–5°C to minimize hydrolysis .

- Hydrolysis : Basic hydrolysis (e.g., NaOH) of the ester intermediate to yield the carboxylic acid .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity. Reaction conditions like temperature control (<10°C during coupling) and stoichiometric ratios (1:1.2 sulfonyl chloride to glycine derivative) are critical to suppress by-products (e.g., disubstituted products) and improve yields (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ 3.8–4.2 ppm for the -CH₂- group adjacent to the sulfonamide, and aromatic protons (4-cyanophenyl) as two doublets near δ 7.8–8.2 ppm (J = 8–9 Hz) .

- ¹³C NMR : A carbonyl signal at δ 170–175 ppm for the acetic acid moiety and a nitrile carbon at δ 115–120 ppm .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 255.2 (C₁₀H₉N₂O₄S⁺), with fragmentation patterns confirming the sulfonamide linkage (e.g., loss of SO₂ at m/z 177) .

- X-ray Crystallography : Used to resolve bond angles (e.g., S-N-C ~115°) and confirm planar geometry of the sulfonamide group .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent moisture absorption and oxidative degradation. Desiccants like silica gel should be used .

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of fine particles. In case of skin contact, rinse immediately with 5% NaHCO₃ solution followed by water .

- Stability : Monitor for discoloration (yellowing indicates degradation) and re-purify via recrystallization if purity drops below 95% .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound derivatives, and what in vitro assays are recommended?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the cyanophenyl group (e.g., substituents at the 3-position) or replace the acetic acid moiety with other carboxylic acid derivatives. Evaluate changes in solubility (logP via HPLC) and bioactivity .

- In Vitro Assays :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using sulfamethoxazole as a positive control .

- Enzyme Inhibition : Test inhibition of carbonic anhydrase or dihydrofolate reductase via UV-Vis kinetics (λ = 340 nm for NADPH oxidation) .

Q. What computational methods can predict the binding affinity of this compound with target enzymes, and how should docking studies be validated?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., human carbonic anhydrase II). Focus on hydrogen bonds between the sulfonamide NH and Thr199, and the cyanophenyl group’s hydrophobic interactions .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Perform MD simulations (AMBER or GROMACS) over 50–100 ns to assess binding stability (RMSD < 2 Å) .

Q. How do structural modifications at the sulfonamide or cyanophenyl groups affect the physicochemical properties and bioactivity of this compound?

- Methodological Answer :

- Cyanophenyl Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position enhances antimicrobial activity (MIC reduction by 4-fold) but decreases solubility (logP increases by 0.8) .

- Sulfonamide Replacement : Replacing -SO₂NH- with -CONH- reduces enzyme inhibition (e.g., carbonic anhydrase IC₅₀ increases from 12 nM to 1.2 µM) due to weaker zinc coordination .

- Acetic Acid Derivatives : Esterification (e.g., ethyl ester) improves membrane permeability (Caco-2 Papp > 1 × 10⁻⁶ cm/s) but requires hydrolysis for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.